Palmitoyl Carnitine is a critical ester derivative of L-carnitine, formed by the conjugation of carnitine with palmitic acid, a 16-carbon saturated fatty acid. Its primary and most commercially relevant function is to act as the transport-competent form of palmitate, enabling its entry into the mitochondrial matrix for β-oxidation and subsequent energy production. This transport is mediated by the carnitine shuttle system, a process essential for cellular energy metabolism, particularly in high-energy-demand tissues like the heart and skeletal muscle. The specific C16:0 acyl chain length dictates its interaction with key enzymes like Carnitine Palmitoyltransferase (CPT) and its distinct biophysical properties compared to other acylcarnitines.
Substituting Palmitoyl Carnitine with other acylcarnitines, such as shorter-chain variants like Acetyl-L-carnitine or even closely related long-chain analogs, is operationally invalid for most applications due to chain-length-dependent enzymatic specificity and biophysical behavior. The Carnitine Palmitoyltransferase (CPT) enzyme system exhibits distinct activity profiles based on the acyl chain length of its substrate. For instance, CPT enzymes show significantly different activity with palmitoyl-CoA (C16:0) compared to octanoyl-CoA (C8:0) when using carnitine analogs, demonstrating that substrate recognition is highly dependent on the C16 backbone. Furthermore, the surfactant properties and critical micelle concentration are unique to the palmitoyl chain, influencing membrane interactions and solubility in assay buffers. This makes it a poor substitute for shorter-chain, more water-soluble compounds like Acetyl-L-carnitine in studies not focused on long-chain fatty acid oxidation. Therefore, selecting the correct acylcarnitine is critical for achieving reproducible and biologically relevant results in studies of mitochondrial respiration and fatty acid metabolism.
For applications requiring organic solvent systems, Palmitoyl Carnitine offers significantly improved solubility over its precursor, L-carnitine. Technical datasheets report the solubility of Palmitoyl-L-carnitine chloride in ethanol and DMF to be approximately 20 mg/mL, and around 10 mg/mL in DMSO. In contrast, L-carnitine is highly soluble in water but has limited solubility in these common organic solvents. This makes Palmitoyl Carnitine the required choice for preparing concentrated stock solutions for cell culture or in vitro assays where aqueous vehicles are not suitable.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Approx. 20 mg/mL in Ethanol; 10 mg/mL in DMSO |
| Comparator Or Baseline | L-Carnitine (precursor): Primarily water-soluble, limited organic solvent solubility. |
| Quantified Difference | Qualitatively significant difference in solvent compatibility, enabling use in non-aqueous systems. |
| Conditions | Standard laboratory conditions for stock solution preparation. |
This solubility profile is critical for researchers needing to prepare high-concentration stock solutions in organic solvents for reliable and reproducible dosing in cellular and biochemical assays.
In studies of mitochondrial function, Palmitoyl Carnitine demonstrates distinct, concentration-dependent effects on membrane potential (Δψm) that are not mirrored by its metabolic precursor, Palmitoyl-CoA. In saponin-treated rat ventricular myocytes, a high concentration of Palmitoyl Carnitine (10 µM) significantly depolarized Δψm, with TMRE intensity decreasing to 61.9% of baseline. In contrast, Palmitoyl-CoA at concentrations up to 5 µM also caused depolarization, but through a different mechanism that did not involve the opening of the mitochondrial permeability transition pore (mPTP), unlike the effect seen with 10 µM Palmitoyl Carnitine. This highlights that the two molecules are not functionally interchangeable for inducing specific mitochondrial stress pathways.
| Evidence Dimension | Mitochondrial Membrane Potential (Δψm) as measured by TMRE fluorescence |
| Target Compound Data | Significant depolarization at 10 µM (TMRE intensity decreased to 61.9 ± 12.2% of baseline) |
| Comparator Or Baseline | Palmitoyl-CoA: Depolarized Δψm without opening the mPTP at similar concentrations. |
| Quantified Difference | Palmitoyl Carnitine at 10 µM induces mPTP opening, a mechanism not observed with Palmitoyl-CoA. |
| Conditions | Saponin-treated rat ventricular myocytes. |
For researchers studying specific mechanisms of mitochondrial dysfunction, such as mPTP-mediated events, Palmitoyl Carnitine is the precise tool required, as its effects are not replicated by its CoA ester.
When investigating oxidative stress, Palmitoyl Carnitine is a more potent inducer of mitochondrial reactive oxygen species (ROS) than Palmitoyl-CoA. In a direct comparison using rat ventricular myocytes, 10 µM Palmitoyl Carnitine caused a rapid and large increase in ROS production, measured as a 3.4-fold increase in DCF fluorescence intensity over baseline. Conversely, the same concentration of Palmitoyl-CoA produced only a transient and slight increase in ROS (1.8-fold over baseline). This demonstrates a clear mechanistic difference and establishes Palmitoyl Carnitine as the more specific agent for studying ROS generation downstream of long-chain fatty acid transport.
| Evidence Dimension | Reactive Oxygen Species (ROS) Production (DCF Fluorescence) |
| Target Compound Data | 3.4 ± 0.3 fold increase over baseline at 10 µM |
| Comparator Or Baseline | Palmitoyl-CoA: 1.8 ± 0.2 fold increase over baseline at 10 µM |
| Quantified Difference | ~89% greater ROS production compared to Palmitoyl-CoA under identical conditions. |
| Conditions | Saponin-treated rat ventricular myocytes. |
This significant difference in ROS induction makes Palmitoyl Carnitine the superior choice for models of lipotoxicity and oxidative stress where precise control over ROS generation is essential for reproducible results.
Palmitoyl Carnitine is the appropriate substrate for directly studying the downstream effects of long-chain fatty acid overload on mitochondrial function, bypassing the initial CPT1 regulatory step. Its demonstrated ability to induce mitochondrial membrane depolarization and robustly generate ROS at specific concentrations makes it an essential tool for modeling cardiac lipotoxicity and insulin resistance.
As the direct substrate for CPT II on the inner mitochondrial membrane, high-purity Palmitoyl Carnitine is indispensable for assays measuring the activity of this enzyme. Unlike providing palmitic acid and L-carnitine, using Palmitoyl Carnitine isolates the activity of CPT II and the carnitine-acylcarnitine translocase, allowing for precise characterization of this part of the fatty acid oxidation pathway.
The surfactant-like properties of Palmitoyl Carnitine, with its lipophilic palmitoyl chain and cationic carnitine headgroup, can be leveraged in formulation science. It has been successfully used to create cationic nanoliposomes, which are smaller in size and can facilitate targeted delivery to negatively charged cell surfaces, such as tumor neovasculature.